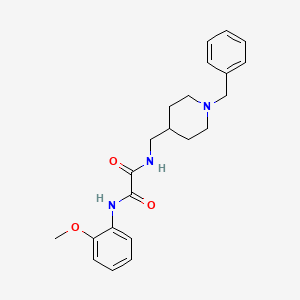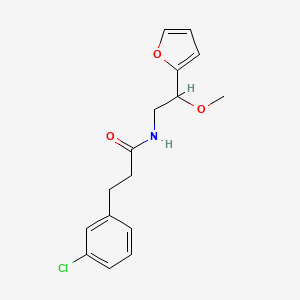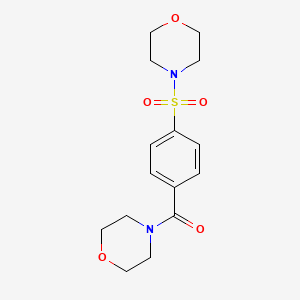
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-((difluoromethyl)thio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-((difluoromethyl)thio)benzamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is found on the surface of immune cells and plays a crucial role in regulating the immune response. CPI-444 has gained significant attention in recent years due to its potential as an immunotherapy agent for cancer treatment.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
The chemical structure of "N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-((difluoromethyl)thio)benzamide" implies its utility in synthesizing heterocyclic compounds. Research demonstrates various methodologies for creating such compounds, which are crucial in medicinal chemistry due to their diverse pharmacological activities.
Cyclocondensation Techniques : Studies have shown that cyclocondensation reactions involving similar structural motifs lead to the formation of trifluoromethyl-containing heterocycles, which are of interest for their unique chemical properties and potential biological activities (Sokolov, Aksinenko, & Martynov, 2014).
Anticancer and Antioxidant Agents : The synthesis of new fused and binary 1,3,4-thiadiazoles has been explored for their potential as anticancer and antioxidant agents, indicating the versatility of incorporating such structural elements into therapeutic agents (Hamama, Gouda, Badr, & Zoorob, 2013).
Advanced Organic Synthesis
The molecule's structure is conducive to advanced organic synthesis techniques, facilitating the creation of complex molecules with specific functions.
Photophysical Property Investigation : The synthesis of 2-azaindolizines through iodine-mediated oxidative desulfurization showcases the potential for developing fluorescent compounds, which are useful in various scientific and technological applications (Shibahara, Kitagawa, Yamaguchi, & Murai, 2006).
Corrosion Inhibition : The exploration of imidazole derivatives for corrosion inhibition in acid media provides insights into the protective properties against metal corrosion, highlighting industrial applications (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Pharmacological Potential
While excluding specific drug use and dosage information, the structural components similar to "this compound" demonstrate significant pharmacological potential.
- Anticancer Activity : The design and synthesis of compounds with similar structural motifs have been evaluated for anticancer activity, showing promise in therapeutic applications (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Propiedades
IUPAC Name |
N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2-(difluoromethylsulfanyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3OS/c17-16(18)23-13-4-2-1-3-12(13)15(22)20-8-10-21-9-7-19-14(21)11-5-6-11/h1-4,7,9,11,16H,5-6,8,10H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGNEHKDARQMID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNC(=O)C3=CC=CC=C3SC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2415643.png)

![N-(8-Methoxy-4,5-dihydrobenzo[g][1,3]benzothiazol-2-yl)prop-2-enamide](/img/structure/B2415646.png)
![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2415647.png)
![3-benzamido-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B2415648.png)
![(E)-2-phenyl-N-[4-(piperidine-1-carbonyl)phenyl]ethenesulfonamide](/img/structure/B2415649.png)
![N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2415650.png)
![N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2415652.png)
![(3Z)-3-{[(2,3-dimethylphenyl)amino]methylidene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2415653.png)
